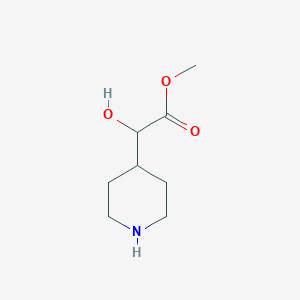

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.govresearchgate.net It is a six-membered heterocycle containing a nitrogen atom, which can act as a synthetic handle for further functionalization. nih.gov The prevalence of the piperidine scaffold in drug discovery is well-documented, with piperidine-containing compounds being utilized as anticancer, antiviral, analgesic, and anti-Alzheimer agents, among others. researchgate.netijnrd.org

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov Strategies for their synthesis are diverse and include the hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and the functionalization of pre-existing piperidine rings. nih.govresearchgate.netunipa.it The ability to control the stereochemistry of substituents on the piperidine ring is often crucial for biological activity. ajchem-a.com The structural rigidity and basic nitrogen atom of the piperidine moiety can lead to improved pharmacokinetic properties and potent interactions with biological targets. researchgate.net

Importance of α-Hydroxy Ester Functionalities in Chiral Molecule Construction

The α-hydroxy ester is another critical functional group, particularly in the context of chiral molecule synthesis. Enantiomerically pure α-hydroxy acids and their ester derivatives are valuable building blocks in the synthesis of complex, biologically active molecules. acs.org The stereochemistry at the α-carbon can profoundly influence the biological activity of a molecule, as receptors and enzymes in the body are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. thieme-connect.com

The stereoselective synthesis of α-hydroxy esters is a challenging but important area of research. rsc.orgnih.gov Various methods have been developed to achieve this, including biocatalytic transformations, the α-hydroxylation of enolates using chiral auxiliaries, and multi-heteroatom Cope rearrangements. acs.orgnih.gov The ability to install the α-hydroxy ester functionality with high stereocontrol is essential for the construction of single-enantiomer drugs, which can offer improved therapeutic profiles and reduced side effects compared to their racemic counterparts. thieme-connect.com

Research Trajectories for Methyl 2-hydroxy-2-(piperidin-4-yl)acetate and Related Compounds in Chemical Sciences

While specific research literature on this compound is not extensively available, its structural components suggest several potential research directions. uni.lu As a functionalized piperidine, it serves as a valuable building block for the synthesis of more complex molecules. The piperidin-4-yl group is a common feature in the design of various therapeutic agents. nih.gov

The synthesis of this compound would likely involve the catalytic hydrogenation of a corresponding pyridine derivative or the addition of a nucleophile to a piperidone precursor. nih.govresearchgate.net Given the presence of a chiral center at the α-hydroxy ester position, a key research focus would be the development of stereoselective synthetic routes to access individual enantiomers.

The combination of the piperidine ring and the α-hydroxy ester moiety makes this compound and its derivatives attractive candidates for screening in various biological assays. The piperidine core is a well-established pharmacophore, and the α-hydroxy ester group can participate in hydrogen bonding interactions with biological targets. researchgate.netnih.gov Therefore, research into the synthesis and biological evaluation of libraries of related compounds could lead to the discovery of new therapeutic agents. For instance, novel piperidine urea (B33335) derivatives have been designed and synthesized with neuroprotective properties. thieme-connect.com Furthermore, the compound could be utilized as an intermediate in the synthesis of larger, more complex molecules with potential applications in materials science or as ligands for catalysis.

Below are the chemical properties for the hydrochloride salt of the title compound.

| Property | Value | Source |

| Compound Name | This compound hydrochloride | cymitquimica.com |

| CAS Number | 1423026-48-5 | cymitquimica.com |

| Molecular Formula | C₈H₁₆ClNO₃ | |

| Molecular Weight | 209.67 g/mol | cymitquimica.com |

| Purity | 95% | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2-piperidin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h6-7,9-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXBGWQJHVMQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hydroxy 2 Piperidin 4 Yl Acetate and Analogues

Established Synthetic Routes to Piperidine-4-yl Acetates

Established methods for the synthesis of piperidine-4-yl acetates often begin with commercially available or readily accessible piperidine-4-one derivatives. A common approach involves the nucleophilic addition of a carbon unit to the ketone, followed by functional group manipulations.

One of the most direct methods to introduce the α-hydroxy acetate (B1210297) moiety is the Reformatsky reaction . pharmdguru.comwikipedia.orglibretexts.org This reaction typically involves the treatment of an α-halo ester, such as methyl bromoacetate, with zinc dust to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of a ketone, like N-protected piperidin-4-one, to yield the corresponding β-hydroxy ester after an acidic workup. pharmdguru.comwikipedia.orglibretexts.org The use of N-Boc-4-piperidone is common in this context, as the Boc protecting group can be easily removed under acidic conditions. google.comchemicalbook.comgoogle.com

Another established route involves the use of organometallic reagents. For instance, a Grignard reagent or an organolithium species can be generated from an appropriate precursor and reacted with N-protected piperidin-4-one to form a tertiary alcohol. Subsequent functionalization of the introduced group would be necessary to arrive at the desired acetate.

The table below summarizes some established synthetic routes to piperidine-4-yl acetates and related structures, highlighting the versatility of piperidin-4-one as a starting material.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| N-Boc-piperidin-4-one | 1. Methyl bromoacetate, Zn2. H₃O⁺ | N-Boc-methyl 2-hydroxy-2-(piperidin-4-yl)acetate | Not specified | pharmdguru.comwikipedia.orglibretexts.org |

| 4-Piperidone (B1582916) hydrochloride hydrate | 1. Toluene, NH₃2. Methanol (B129727), NaBH₄3. Di-tert-butyl dicarbonate (B1257347) | N-Boc-4-hydroxypiperidine | Not specified | google.com |

| 2,6-diarylpiperidin-4-one | Ester of acetonedicarboxylic acid, aromatic aldehyde, ammonia | 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates | Not specified |

Stereoselective Synthesis of α-Hydroxylated Piperidine (B6355638) Esters

The presence of at least one chiral center in Methyl 2-hydroxy-2-(piperidin-4-yl)acetate (at the α-carbon bearing the hydroxyl group) and potentially others on the piperidine ring necessitates the development of stereoselective synthetic methods. These methods aim to control the three-dimensional arrangement of atoms in the molecule, which is often critical for its biological activity.

Diastereoselective and Enantioselective Approaches to Chiral Centers

Achieving stereoselectivity in the synthesis of α-hydroxylated piperidine esters can be approached through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

Diastereoselective synthesis often relies on the influence of existing stereocenters in the starting material to direct the formation of new ones. For instance, in the synthesis of 2,6-disubstituted piperidines, the relative stereochemistry (cis or trans) of the substituents can be controlled through carefully chosen reaction conditions and substrates. rsc.orgresearchgate.netrsc.org

Enantioselective synthesis , on the other hand, aims to produce a single enantiomer of a chiral molecule from achiral starting materials. This is often achieved using chiral catalysts, such as those based on transition metals like rhodium or iridium, or through organocatalysis. nih.gov For example, the asymmetric hydrogenation of pyridine (B92270) derivatives using chiral catalysts can lead to enantioenriched piperidines. nih.gov

The following table presents examples of diastereoselective and enantioselective approaches to chiral piperidine derivatives.

| Reaction Type | Catalyst/Reagent | Substrate | Product Stereochemistry | d.r. / e.e. | Reference(s) |

| Asymmetric Hydrogenation | Rhodium-JosiPhos catalyst | 3-Substituted Pyridinium Salts | Enantioenriched piperidines | up to 90% ee | nih.gov |

| Intramolecular aza-Michael reaction | Quinoline (B57606) organocatalyst | N-tethered alkenes | Enantioenriched 2,5- and 2,6-disubstituted piperidines | Not specified | nih.gov |

| Photocatalytic Reaction | Aqueous CdS dispersion | Glutaraldehyde, Ammonia, Methyl pyruvate | meso- and dl-piperidine-2,6-dicarboxylates | Stereoselective | dntb.gov.ua |

Control of Stereochemistry at the α-Carbon and the Piperidine Ring

Controlling the stereochemistry at both the α-carbon of the acetate group and on the piperidine ring simultaneously presents a significant synthetic challenge. The relative and absolute configurations of these stereocenters can be influenced by several factors.

For the α-carbon, the facial selectivity of the nucleophilic attack on the carbonyl group of a precursor like N-Boc-4-piperidone is key. The use of chiral ligands or reagents can bias this attack to favor one enantiomer.

For the piperidine ring, particularly in cases of substitution at positions other than C4, the stereochemical outcome is often determined by the mechanism of the ring-forming reaction. For example, in the synthesis of 2,6-disubstituted piperidines, intramolecular cyclization reactions can proceed via transition states that favor either the cis or trans diastereomer. rsc.orgresearchgate.netrsc.org The choice of protecting group on the nitrogen atom can also play a crucial role in directing the stereochemical outcome of reactions on the piperidine ring.

The synthesis of complex piperidine alkaloids often showcases sophisticated methods for controlling multiple stereocenters. These strategies include substrate-controlled reductions, alkylations, and cyclizations, where the inherent chirality of the molecule guides the formation of new stereocenters with high selectivity. rsc.orgrsc.org

Novel Synthetic Strategies and Optimized Reaction Conditions

Recent advances in organic synthesis have led to the development of novel and more efficient strategies for the construction of complex molecules like this compound and its analogues. These methods often focus on improving reaction efficiency, atom economy, and stereocontrol.

Multicomponent Reactions and Domino Sequences Incorporating Piperidine and Hydroxyacetate Moieties

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. acs.org MCRs are highly convergent and offer a rapid way to build molecular complexity. Several MCRs have been developed for the synthesis of highly functionalized piperidines. For instance, the condensation of aldehydes, amines, and β-keto esters can lead to polysubstituted piperidines in a single step. nih.gov

Domino sequences (or cascade reactions) involve two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. These reactions are highly efficient as they minimize the number of workup and purification steps. An example is the synthesis of piperidones via a Michael-Mannich cascade. dntb.gov.ua

The application of these strategies to incorporate both the piperidine and α-hydroxyacetate functionalities in a single process is an active area of research.

Development of Catalyst Systems for Enhanced Efficiency and Yield

The development of new catalyst systems is a cornerstone of modern synthetic chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of piperidine derivatives, a variety of catalysts have been employed.

Transition metal catalysts , particularly those based on palladium, rhodium, and copper, have been extensively used in C-N and C-C bond-forming reactions to construct the piperidine ring. For example, palladium-catalyzed intramolecular allylic amination has been used for the diastereoselective synthesis of 2,6-disubstituted piperidines. researchgate.net

Organocatalysts , which are small organic molecules, have emerged as a powerful alternative to metal-based catalysts. They can promote a wide range of transformations, often with high enantioselectivity. For instance, chiral primary amines can catalyze the asymmetric synthesis of piperidines. nih.gov

The table below highlights some modern catalyst systems used in the synthesis of piperidine derivatives.

| Catalyst System | Reaction Type | Substrate(s) | Key Advantages | Reference(s) |

| Palladium catalyst | Intramolecular allylic amination | Non-activated alcohols | High diastereoselectivity | researchgate.net |

| Rhodium catalyst | Asymmetric hydrogenation | Pyridine derivatives | High enantioselectivity | nih.gov |

| Quinoline organocatalyst | Intramolecular aza-Michael reaction | N-tethered alkenes | Enantioselective synthesis | nih.gov |

Synthesis and Characterization of Key Precursors and Intermediate Compounds

The synthesis of this compound and its analogues relies on the preparation and purification of several key precursor and intermediate compounds. The strategic selection of protecting groups and the optimization of reaction conditions are crucial for achieving high yields and purity of these essential building blocks. The most common synthetic strategies involve the use of N-protected piperidine derivatives to ensure selective reactions at the 4-position of the piperidine ring.

A frequently utilized precursor is N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). This compound serves as a versatile starting material for the introduction of various functional groups at the 4-position. The tert-butoxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. dtic.milincb.org N-Boc-4-piperidone itself is commercially available or can be synthesized from 4-piperidone hydrochloride hydrate. researchgate.net One common laboratory preparation involves the reaction of 4-piperidone with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. researchgate.net

Another key precursor is N-benzyl-4-piperidone . The benzyl (B1604629) group serves as an alternative protecting group for the piperidine nitrogen and can be removed via catalytic hydrogenation. This precursor is also commercially available and is used in various synthetic routes. researchgate.net

The synthesis of the target molecule, this compound, necessitates the formation of an α-hydroxy ester at the 4-position of the piperidine ring. A key intermediate in this pathway is the N-protected version, tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate . While a detailed synthesis of this specific intermediate is not extensively documented in readily available literature, a plausible and commonly employed method is the Reformatsky reaction. This reaction involves the treatment of a ketone, in this case, N-Boc-4-piperidone, with an α-halo ester, such as methyl bromoacetate, in the presence of activated zinc. The reaction proceeds through a zinc enolate intermediate which then adds to the carbonyl group of the piperidone.

Alternatively, the synthesis can proceed through tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , which is synthesized by the reduction of the ketone in N-Boc-4-piperidone. This alcohol can then be further elaborated to the final product.

The characterization of these precursors and intermediates is essential to confirm their identity and purity before proceeding to subsequent synthetic steps. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose.

Detailed Research Findings

Research into the synthesis of related compounds provides insight into the preparation of these key precursors. For instance, the synthesis of fentanyl analogues often utilizes N-Boc-4-piperidone as a starting material. dtic.mil In one such synthesis, N-Boc-4-piperidone undergoes reductive amination with aniline (B41778) using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil

The synthesis of other complex molecules also highlights the utility of these piperidine-based precursors. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib, is synthesized from piperidin-4-ylmethanol in a multi-step process that includes N-protection with a Boc group. atlantis-press.comresearchgate.net

While the direct synthesis of this compound is not explicitly detailed in the provided sources, the synthesis of analogous compounds such as (1-Benzylpiperidin-4-yl)methyl 2-(4-chlorophenyl)acetate has been reported, starting from 1-benzyl-4-piperidone. researchgate.net

The following tables summarize the characterization data for key precursors and intermediates as reported in the scientific literature.

Table 1: Characterization of N-Boc-4-piperidone

| Property | Value | Source |

| IUPAC Name | tert-Butyl 4-oxopiperidine-1-carboxylate | caymanchem.com |

| CAS Number | 79099-07-3 | caymanchem.com |

| Molecular Formula | C₁₀H₁₇NO₃ | caymanchem.com |

| Molecular Weight | 199.25 g/mol | caymanchem.com |

| Appearance | Solid | caymanchem.com |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.69 (t, J=6.1 Hz, 4H), 2.41 (t, J=6.1 Hz, 4H), 1.48 (s, 9H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 208.6, 154.8, 80.5, 45.7, 41.1, 28.5 | |

| MS (ESI-MS) m/z | 200.1 [M+H]⁺ |

Table 2: Characterization of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

| Property | Value | Source |

| IUPAC Name | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | researchgate.net |

| CAS Number | 123855-51-6 | |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | - | |

| MS (ESI-MS) m/z | 216.3 [M+H]⁺ | researchgate.net |

Table 3: Characterization of N'- (1-benzylpiperidin-4-ylidene)acetohydrazide

| Property | Value | Source |

| IUPAC Name | N'-(1-benzylpiperidin-4-ylidene)acetohydrazide | nih.gov |

| CAS Number | - | |

| Molecular Formula | C₁₄H₁₉N₃O | nih.gov |

| Molecular Weight | 245.32 g/mol | |

| Appearance | Crystalline solid | nih.gov |

| Melting Point | 130-131 °C | nih.gov |

| HRMS (ESI, [M+H]⁺) | Calculated: 246.1606, Found: 246.1602 | nih.gov |

Table 4: Characterization of N'- (1-benzylpiperidin-4-yl)acetohydrazide

| Property | Value | Source |

| IUPAC Name | N'-(1-benzylpiperidin-4-yl)acetohydrazide | nih.gov |

| CAS Number | - | |

| Molecular Formula | C₁₄H₂₁N₃O | nih.gov |

| Molecular Weight | 247.34 g/mol | |

| Appearance | Crystalline solid | nih.gov |

| Melting Point | 111-112 °C | nih.gov |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.32–7.20(m, 6H), 3.48 (s, 2H), 2.83 (d, J = 12.0 Hz, 3H), 2.01 (td, J = 11.5, 2.0 Hz, 2H), 1.94 (s, 3H), 1.78 (d, J = 12.3 Hz, 2H), 1.44 (dq, J = 3.8, 11.4 Hz, 2H) | nih.gov |

| ¹³C NMR (150 MHz, CDCl₃) | δ 169.72, 138.53, 129.04, 128.15, 126.92, 77.24, 77.03, 76.82, 62.98, 56.89, 51.71, 30.46, 21.17 | nih.gov |

| HRMS (ESI, [M+H]⁺) | Calculated: 248.1763, Found: 248.1760 | nih.gov |

Chemical Reactivity and Transformations of Methyl 2 Hydroxy 2 Piperidin 4 Yl Acetate

Functional Group Interconversions on the Piperidine (B6355638) Ring

The piperidine ring, and specifically its secondary amine, is a primary site for chemical modification on Methyl 2-hydroxy-2-(piperidin-4-yl)acetate. These transformations are key for building molecular complexity and modulating the physicochemical properties of the parent compound.

N-Functionalization Strategies and Amine Protecting Group Chemistry

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in various bond-forming reactions. N-functionalization is a common strategy to introduce diverse substituents. Protecting the piperidine nitrogen is also a critical step in multi-step syntheses to prevent unwanted side reactions while other parts of the molecule are being modified.

Common N-functionalization and protection strategies applicable to this scaffold include:

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides, anhydrides, or through amide coupling reactions with carboxylic acids. For instance, coupling reactions using activating agents like HBTU and HOBt with a base such as DIPEA are effective for forming amide bonds. nih.gov Another method involves using carbonyldiimidazole (CDI) to promote amide bond formation. nih.gov

N-Alkylation: The nitrogen can be alkylated with alkyl halides in the presence of a base. For example, alkylation can be achieved using reagents like ethyl 2-bromoacetate or tert-butyl 2-bromoacetate in the presence of a non-nucleophilic base like DBU. nih.gov Another approach uses an alkyl bromide with a base like triethylamine (B128534) (TEA) in a solvent such as acetonitrile (B52724). nih.gov

Protecting Groups: Common protecting groups for secondary amines like the one on the piperidine ring include the Boc (tert-butoxycarbonyl) group, introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the Cbz (carboxybenzyl) group, introduced using benzyl (B1604629) chloroformate. The benzyl group, introduced via reductive amination or reaction with a benzyl halide, is also a common protecting group that can be removed by catalytic hydrogenation (N-debenzylation). researchgate.net

The following table summarizes various N-functionalization reactions reported for related piperidine structures, which are analogous to transformations possible for this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Amide Coupling | Carboxylic acid, HBTU, HOBt, DIPEA | N-Acyl piperidine |

| Amide Coupling | Carboxylic acid, CDI, CH₂Cl₂ | N-Acyl piperidine |

| Alkylation | Ethyl 2-bromoacetate, DBU | N-Alkyl piperidine |

| Alkylation | 2-chlorobenzyl bromide, TEA, ACN | N-Benzyl piperidine |

| N-debenzylation | H₂, Pd/C | Secondary amine |

Regioselective Transformations of the Piperidine Moiety (e.g., alkylation, acylation)

The most significant regioselective transformation of the piperidine moiety in this compound involves the nitrogen atom. Due to its high nucleophilicity compared to the other atoms in the ring, reactions such as alkylation and acylation occur selectively at the nitrogen position under standard conditions. nih.govresearchgate.net

Systematic modification of the piperidine ring can be used for conformational control of the molecule. nih.gov For example, N-acylation with propionyl chloride can yield the corresponding N-propionyl derivative. researchgate.net Similarly, N-alkylation with various alkyl halides introduces different groups onto the nitrogen, altering the steric and electronic properties of the molecule. nih.gov These reactions are fundamental in the synthesis of complex molecules, such as fentanyl analogues, where modifications to the piperidine ring are crucial for pharmacological activity. wikipedia.org

Reactions Involving the α-Hydroxy Ester Moiety

The α-hydroxy ester portion of the molecule contains two reactive functional groups: a secondary hydroxyl group and a methyl ester. Each can be targeted for specific chemical transformations. iwu.edu

Oxidation and Reduction Pathways of the Hydroxyl and Ester Groups

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding α-keto ester. This transformation typically employs mild oxidizing agents to avoid over-oxidation or side reactions. Common reagents for the oxidation of secondary alcohols to ketones include Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin periodinane oxidations. A method using calcium hypochlorite (B82951) in aqueous acetonitrile with acetic acid has also been reported for converting secondary ethers to ketones, which proceeds through a hemiacetal intermediate that collapses to the ketone. nih.gov This suggests that similar conditions might be adaptable for the oxidation of the hydroxyl group.

Reduction: The ester group is less reactive towards reduction than ketones or aldehydes. iwu.edu It is typically unaffected by mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which would selectively reduce an aldehyde or ketone if present. iwu.edu To reduce the methyl ester in this compound, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is required. This reaction would reduce the ester to a primary alcohol, resulting in the formation of a 1,2-diol product, specifically 1-(piperidin-4-yl)ethane-1,2-diol.

The following table outlines potential oxidation and reduction reactions.

| Functional Group | Reaction | Reagent | Product |

| Secondary Hydroxyl | Oxidation | PCC, PDC, or Swern conditions | α-Keto ester |

| Methyl Ester | Reduction | LiAlH₄ | 1,2-Diol |

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The products are the carboxylic acid and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.org The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgchemspider.com The reaction yields the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. chemspider.com Vigorous basic hydrolysis followed by acidification is an effective method for converting esters to their corresponding acids. researchgate.net

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 2-hydroxy-2-(piperidin-4-yl)acetate and methanol.

Mechanistic Investigations of Key Organic Reactions

The mechanisms of the primary transformations of this compound follow well-established principles of organic chemistry.

N-Acylation: The mechanism of N-acylation involves the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or an activated carboxylic acid). In the case of an acid chloride, this initial attack forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group. A final deprotonation step, often by a base or another amine molecule, yields the neutral N-acyl product.

Ester Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification): The mechanism begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. This final, irreversible acid-base step drives the reaction to completion.

Acid-Catalyzed Hydrolysis: This mechanism starts with the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. All steps in this mechanism are reversible. libretexts.org

Oxidation of the Secondary Alcohol (Proposed): A plausible mechanism for oxidation, for example using a chromate (B82759) reagent like PCC, involves the formation of a chromate ester intermediate from the reaction of the alcohol with the oxidant. This is followed by an E2-type elimination reaction where a base (such as pyridine) removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form a C=O double bond, while the chromium species is eliminated.

Application As a Building Block in Complex Organic Synthesis

Role in the Construction of Diverse Nitrogen-Containing Heterocycles

The piperidine (B6355638) nucleus is a privileged scaffold found in numerous natural products and pharmaceutical agents. nih.govrsc.org Methyl 2-hydroxy-2-(piperidin-4-yl)acetate serves as an excellent starting material for the synthesis of more complex nitrogen-containing heterocyclic systems, such as spirocycles and fused-ring systems.

One prominent application is in the synthesis of spiro-oxindoles , a class of compounds with significant biological activity. nih.gov The secondary amine of the piperidine ring can participate in multicomponent reactions with substrates like isatins (indole-2,3-diones) and other reagents to construct spiro[indoline-3,4'-piperidine] (B44651) frameworks. researchgate.netresearchgate.net For instance, a three-component reaction between an isatin, a malononitrile (B47326) derivative, and a piperidine-containing compound can yield functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. researchgate.net The inherent functionalities of this compound make it an ideal candidate for such transformations.

Furthermore, the piperidine ring can be a cornerstone in building fused heterocyclic systems like quinolizidines and indolizidines, which are core structures in many alkaloids. nih.gov Synthetic strategies often involve the intramolecular cyclization of appropriately functionalized piperidines. nih.gov The hydroxyl and ester groups on the acetate (B1210297) side chain of the title compound can be chemically manipulated to introduce the necessary functionalities for these cyclization reactions.

| Heterocyclic System | Synthetic Approach | Relevance of the Building Block |

|---|---|---|

| Spiro[indoline-3,4'-piperidines] | Multicomponent reactions (e.g., with isatins) | The piperidine nitrogen acts as a nucleophile to initiate ring formation, leading to complex spirocyclic architectures. nih.govresearchgate.net |

| Quinolizidines / Indolizidines | Intramolecular cyclization of functionalized piperidines | The side chain can be modified to create an appendage that cyclizes onto the piperidine nitrogen. nih.govnih.gov |

| Fused Pyridines/Pyrimidines | Condensation reactions | The reactive sites can be used to build upon the piperidine core, fusing additional heterocyclic rings. researchgate.net |

Utilization in the Synthesis of Scaffolds with Defined Stereochemical Configurations

Controlling stereochemistry is a central challenge in modern organic synthesis, particularly for creating bioactive molecules. rsc.org this compound, which possesses a stereocenter at the carbon bearing the hydroxyl and ester groups, is a valuable tool for synthesizing scaffolds with defined stereochemistry.

The synthesis of highly substituted piperidines with excellent diastereoselectivity can be achieved through various methods, including organocatalytic intramolecular aza-Michael reactions and multi-component coupling sequences. rsc.orgacs.org In these reactions, the existing stereochemistry of the building block can direct the formation of new stereocenters. For example, the hydroxyl group can act as a directing group in metal-catalyzed reactions, such as hydroboration or epoxidation, influencing the facial selectivity of the reaction on a nearby double bond. acs.orgresearchgate.net

Research on related piperidine structures has demonstrated that diastereoselective epoxidation followed by regioselective ring-opening can produce densely functionalized, oxygenated piperidines with adjacent tetrasubstituted carbons. researchgate.net Similarly, methods for the stereocontrolled synthesis of piperidine-fused tetrahydropyrans have been developed, showcasing how these azaheterocycles can be integrated into complex polycyclic systems with high diastereoselectivity. rsc.org A one-pot synthesis of piperidin-4-ols has been developed that proceeds with excellent diastereoselectivity, highlighting the controlled formation of the piperidine ring. nih.gov

| Stereoselective Method | Key Transformation | Outcome |

|---|---|---|

| Directed Hydroboration | Internal hydroboration of an alkenyl-piperidine borane (B79455) complex | High regiocontrol and good stereocontrol, leading to specific amino alcohol diastereomers. nih.govnih.gov |

| Directed Epoxidation | Epoxidation of a tetrahydropyridine (B1245486) followed by nucleophilic ring-opening | Creation of highly substituted piperidinols with controlled stereochemistry at multiple centers. researchgate.net |

| Asymmetric Cycloaddition | Boronyl radical-catalyzed (4+2) cycloaddition | Delivers polysubstituted piperidines with high yield and diastereoselectivity. nih.gov |

| Organocatalytic Desymmetrization | Intramolecular aza-Michael reaction | Yields enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org |

Precursor for Advanced Pharmaceutical Intermediates and Research Probes (excluding direct drug applications)

The piperidine scaffold is a cornerstone in drug discovery, and building blocks like this compound are crucial for synthesizing advanced pharmaceutical intermediates. nih.govresearchgate.net For instance, the structurally related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a key intermediate in the synthesis of highly active narcotic analgesics like remifentanil. researchgate.net The core of this compound provides a ready template that can be elaborated through reactions such as N-arylation, acylation, and modification of the side chain to access these more complex intermediates.

Beyond intermediates, this building block is suitable for developing sophisticated research probes. The functional groups allow for the attachment of reporter tags, such as fluorophores or radioisotopes, without drastically altering the core structure's interaction with biological targets. For example, related piperidine-based structures have been used to synthesize radioiodinated molecular probes designed to bind with high affinity to specific biological targets like the muscarinic receptor, enabling their study through imaging techniques. sigmaaldrich.com The ability to derivatize the piperidine nitrogen or the hydroxyl group makes this compound a versatile platform for creating such probes for target validation and physiological studies.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure correlates with its biological activity. nih.gov this compound offers three primary points for diversification, making it an excellent scaffold for building compound libraries for SAR exploration.

The Piperidine Nitrogen (N-H): This secondary amine can be readily alkylated, arylated, or acylated to explore how substituents at this position affect target binding and selectivity. nih.govresearchgate.net

The Hydroxyl Group (-OH): This group can be esterified, etherified, or replaced (e.g., with a fluorine atom or an amino group) to probe the importance of hydrogen bonding or steric bulk at this position. ucsd.edu

The Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives, introducing new interaction points.

SAR studies on analogous piperidine derivatives have been widely reported. For example, a campaign exploring piperidine derivatives as inhibitors of MenA, an enzyme in Mycobacterium tuberculosis, systematically modified different regions of the molecule to improve potency and drug-like properties. nih.gov Similarly, SAR studies on piperidine-containing sulfonamides have been conducted to evaluate their enzyme inhibition activity against targets like acetylcholinesterase. researchgate.net These examples demonstrate a clear precedent for using scaffolds like this compound to systematically map the chemical space around a core structure to optimize biological activity. researchgate.netdndi.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Methyl 2-hydroxy-2-(piperidin-4-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their immediate chemical environment. Key expected signals would include:

A singlet for the methyl ester (-OCH₃) protons.

A multiplet for the methine proton at the chiral center (C2).

A series of multiplets for the protons on the piperidine (B6355638) ring, likely in the upfield region of the spectrum.

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which would be sensitive to solvent and concentration.

A broad singlet for the amine (-NH) proton of the piperidine ring.

¹³C NMR and DEPT: The ¹³C NMR spectrum, often run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of unique carbon environments and classify each carbon as a CH₃, CH₂, CH, or quaternary carbon. Expected resonances would include:

A signal for the carbonyl carbon of the ester group.

A signal for the carbon of the methyl ester.

A signal for the C2 carbon bearing the hydroxyl group.

Several signals corresponding to the carbons of the piperidine ring.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule, which is particularly useful for assigning the interconnected protons of the piperidine ring by tracing the spin-spin coupling networks. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. youtube.comsdsu.edu It would be crucial for identifying quaternary carbons, such as the carbonyl carbon, by observing correlations from nearby protons (e.g., the methyl ester protons).

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the ¹³C spectrum.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -COOCH₃ | Singlet | ~52 | C=O |

| C=O | - | ~175 | -OCH₃, C2-H |

| C2-H | Multiplet | ~70 | C=O, Piperidine C4, Piperidine C3/C5 |

| C2-OH | Broad Singlet | - | C2, C2-H |

| Piperidine C4-H | Multiplet | ~40 | C2, Piperidine C3/C5 |

| Piperidine C3/C5-H (axial, equatorial) | Multiplets | ~30 | Piperidine C4, Piperidine C2/C6 |

| Piperidine C2/C6-H (axial, equatorial) | Multiplets | ~45 | Piperidine C3/C5, Piperidine C4 |

| Piperidine N-H | Broad Singlet | - | Piperidine C2/C6 |

Note: The chemical shifts are approximate and would be influenced by the solvent and other experimental conditions.

The piperidine ring can exist in different conformations, with the chair form being the most stable. The stereochemical arrangement of the substituents on the piperidine ring can be investigated using NMR. The coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, can provide information about the dihedral angles between them, which in turn helps to determine the relative stereochemistry (cis/trans) and the preferred conformation of the ring. For instance, the magnitude of the coupling between the C4-H proton and the adjacent C3/C5 protons would differ depending on their axial or equatorial orientations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could also be employed to determine through-space proximities of protons, further elucidating the 3D structure and conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the predicted monoisotopic mass is approximately 173.1052 Da. uni.lu Electron ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used. The resulting mass spectrum would show the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), confirming the molecular weight.

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.org For the piperidine ring, a characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₈H₁₅NO₃), HRMS would confirm this exact molecular formula, distinguishing it from other compounds with the same nominal mass. Predicted HRMS data for various adducts are available in public databases. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.11248 |

| [M+Na]⁺ | 196.09442 |

| [M-H]⁻ | 172.09792 |

Data sourced from PubChem. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.

A sharp to moderately broad band around 3300 cm⁻¹ for the N-H stretching of the secondary amine in the piperidine ring.

Strong C-H stretching vibrations from the alkyl parts of the molecule just below 3000 cm⁻¹.

A strong, sharp absorption band around 1735 cm⁻¹ characteristic of the C=O stretching of the ester carbonyl group.

C-O stretching vibrations for the ester and the alcohol would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400-3200 (broad) |

| N-H Stretch (Amine) | ~3300 |

| C-H Stretch (Alkyl) | 3000-2850 |

| C=O Stretch (Ester) | ~1735 |

| C-O Stretch | 1300-1000 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govresearchgate.net

The crystal structure would confirm the connectivity of the atoms and the relative stereochemistry of the chiral center. It would also reveal the conformation of the piperidine ring, which is expected to be a chair conformation. iucr.orgnih.gov Furthermore, the analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which govern the solid-state architecture.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

The purity and separation of "this compound" and related compounds are critical for their application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques employed for these purposes. These methods allow for the quantification of the compound, the identification of impurities, and the separation of stereoisomers.

Detailed research findings have established various chromatographic conditions for the analysis of piperidine derivatives. While specific methods for "this compound" are not extensively published in peer-reviewed literature, methods for structurally similar compounds provide a strong basis for its analysis.

For the analysis of piperidine-containing compounds, HPLC is a versatile and widely used technique. The separation can be achieved on various stationary phases, with C18 columns being common for reversed-phase chromatography. In this mode, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. Detection is typically carried out using a UV detector.

The chiral nature of "this compound," which possesses a stereocenter at the carbon bearing the hydroxyl group, necessitates the use of chiral chromatography for the separation of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for this purpose. researchgate.netnih.gov For instance, Chiralpak® columns are frequently used for the resolution of racemic mixtures of piperidine derivatives. researchgate.net The separation is typically achieved using a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol. researchgate.net

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable tool, particularly for assessing the purity and identifying volatile impurities. For GC analysis of piperidine derivatives, derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the compound. nih.gov However, direct analysis is also possible depending on the compound's thermal stability.

Detailed Research Findings

Research on the chiral separation of related piperidine analogues has demonstrated the efficacy of specific HPLC methods. For example, the chiral resolution of piperidine-2,6-dione analogues has been successfully achieved on a Chiralpak IA column. researchgate.net The mobile phase composition and flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers.

In one study on related chiral piperidine derivatives, a Chiralpak IA column was used with a mobile phase of n-hexane and ethanol (70:30, v/v) at a flow rate of 1.0 mL/min, with UV detection at 225 nm. researchgate.net This method was validated according to ICH guidelines and demonstrated good resolution and sensitivity for the enantiomers. researchgate.net

For general purity assessment by HPLC, a reversed-phase C18 column is often suitable. A typical method would involve a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier. This allows for the separation of the main compound from any starting materials, by-products, or degradation products.

Gas chromatography of piperidine derivatives has been reported, sometimes requiring derivatization to enhance volatility and peak shape. nih.gov A GC-MS method can provide detailed information about the mass-to-charge ratio of the compound and its fragments, aiding in structural confirmation and impurity identification.

Data Tables

The following interactive tables provide representative chromatographic conditions that can be adapted for the analysis of "this compound" based on methods developed for structurally similar compounds.

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IA, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane:Ethanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Table 3: Representative GC-MS Conditions for Analysis

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI) |

| Mass Range | 40-500 amu |

Theoretical and Computational Studies on Methyl 2 Hydroxy 2 Piperidin 4 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of a molecule. For methyl 2-hydroxy-2-(piperidin-4-yl)acetate, DFT calculations would provide insights into its reactivity, stability, and intermolecular interaction sites. These calculations are typically performed using a functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p), which has been shown to be effective for organic molecules. researchgate.netbohrium.com

The analysis would focus on several key parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net For instance, in a study on benzo and anthraquinodimethane derivatives, a smaller energy gap was correlated with higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups and the nitrogen atom of the piperidine (B6355638), indicating these as sites for electrophilic interaction.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing a quantitative measure of the electronic distribution and polarity within the molecule. orientjchem.org Studies on related piperidone derivatives show that the nitrogen and oxygen atoms typically carry negative charges due to their electronegativity, influencing properties like dipole moment. orientjchem.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This would be useful in understanding the intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen or ester carbonyl.

The table below illustrates the type of quantum chemical descriptors that would be calculated for a molecule, using data from a study on a related quinoline (B57606) derivative as an example.

Table 1: Example of Quantum Chemical Descriptors Calculated via DFT (Note: Data shown is for a representative compound from a cited study and not for this compound)

| Parameter | Value | Unit | Significance for Target Molecule |

| HOMO Energy | -6.512 | eV | Electron donating ability |

| LUMO Energy | -2.517 | eV | Electron accepting ability |

| Energy Gap (ΔE) | 3.995 | eV | Chemical stability and reactivity |

| Hardness (η) | 1.998 | eV | Resistance to change in electron distribution |

| Softness (S) | 0.250 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.514 | eV | Electron attracting power |

| Dipole Moment (μ) | 3.487 | Debye | Molecular polarity and solubility |

Source: Adapted from DFT calculations on a pyrido[2,3-d]pyrimidine (B1209978) derivative. researchgate.net

Computational Analysis of Conformation and Stereoisomerism

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound has multiple sources of conformational flexibility and stereoisomerism: the piperidine ring can adopt different conformations (chair, boat, twist-boat), and the substituent at the C4 position can be either axial or equatorial. Furthermore, the carbon atom bearing the hydroxyl and ester groups is a chiral center, leading to (R) and (S) enantiomers.

Computational conformational analysis is used to identify the most stable three-dimensional arrangements of the molecule. This process involves:

Conformational Search: Algorithms systematically or stochastically rotate the molecule's rotatable bonds to generate a wide range of possible conformers. researchgate.net

Energy Minimization: Each generated conformer is then subjected to geometry optimization using methods like DFT or molecular mechanics to find its lowest energy state. nih.gov

For the piperidine ring, the chair conformation is generally the most stable. The key question is the preference of the large acetate (B1210297) substituent at the C4 position. Typically, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). However, intramolecular hydrogen bonding can sometimes stabilize an axial conformation. nih.gov In a study of 2-substituted piperazines, the axial conformation was found to be preferred and was further stabilized by an intramolecular hydrogen bond. nih.gov A similar effect could be possible in this compound, where the hydroxyl group could form a hydrogen bond with the axial piperidine nitrogen.

Computational studies would calculate the relative energies of the different conformers (e.g., axial vs. equatorial) and stereoisomers (R vs. S) to predict the most abundant species under equilibrium conditions. This information is vital as different stereoisomers can have vastly different biological activities.

Prediction and Interpretation of Spectroscopic Parameters through Computational Modeling

Computational methods are highly effective in predicting and helping to interpret spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating these spectra for a proposed structure, a direct comparison can be made with experimental data to confirm the molecule's identity and structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. nih.gov For this compound, this would allow for the precise assignment of key vibrational modes, such as the O-H stretch of the alcohol, the N-H stretch of the piperidine, the C=O stretch of the ester, and the C-O and C-N stretching vibrations. researchgate.net Studies on similar compounds have successfully used DFT to assign vibrational modes. orientjchem.orguotechnology.edu.iq

The table below provides an example of how theoretical and experimental vibrational frequencies are compared.

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: Data shown is for a related coumarin (B35378) derivative and not for this compound)

| Assignment | Experimental FT-IR | Calculated (DFT/B3LYP) |

| C-H aromatic stretch | 3089 | 3193 |

| C=O ester stretch | 1730 | 1725 |

| C=C aromatic stretch | 1622 | 1608 |

Source: Adapted from a study on Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for assigning complex spectra and resolving ambiguities in experimental data. For the target molecule, calculations could help assign the chemical shifts for the protons and carbons in the piperidine ring and the side chain, confirming the connectivity and stereochemistry. researchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides a powerful lens for viewing chemical reactions at the molecular level. It can be used to map out the entire energy landscape of a reaction, including the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net

For a molecule like this compound, this could be applied to:

Investigate Synthetic Pathways: Modeling the reaction used to synthesize the compound can help explain the observed regioselectivity and stereoselectivity. For example, in a study on the methylation of a related quinoline derivative, DFT calculations of the corresponding anion's electronic structure were used to interpret the experimentally observed direction of methylation. mdpi.com

Predict Reactivity: By calculating the activation energies for potential reactions (e.g., ester hydrolysis, oxidation of the alcohol), computational methods can predict the molecule's chemical stability and metabolic fate.

Characterize Transition States: A transition state is the highest energy point along a reaction coordinate. Computational methods can determine the geometry and energy of this fleeting species. This information is key to understanding the reaction rate and mechanism. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By modeling the reaction of a precursor with a nucleophile, for instance, researchers could calculate the energy barriers for different attack trajectories, thereby explaining why a particular isomer is formed.

Future Research Directions and Emerging Methodological Trends

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For Methyl 2-hydroxy-2-(piperidin-4-yl)acetate, future research will likely focus on replacing traditional, often hazardous, reagents and solvents with greener alternatives. rsc.org

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as lipases, for the synthesis of piperidine (B6355638) derivatives and α-hydroxy esters represents a promising green approach. rsc.org Research into immobilized enzymes, like Candida antarctica lipase (B570770) B (CALB), has demonstrated high yields and catalyst reusability for piperidine synthesis. rsc.org Future work could adapt these biocatalytic multicomponent reactions to construct the target molecule, significantly reducing waste and reliance on metal catalysts.

Renewable Feedstocks: Investigations into using biomass-derived platform chemicals are crucial. For instance, sustainable methods for producing α-hydroxy acids from ethylene (B1197577) glycol have been developed, offering a pathway that can be explored for the synthesis of the hydroxyacetate portion of the molecule. nih.govacs.orgacs.org Similarly, green routes to the piperidine ring from renewable sources like furfural (B47365) are being established. nih.gov

Catalyst-Free Photochemical Methods: Recent advances in photochemistry have enabled catalyst- and additive-free O-H insertion reactions to produce α-hydroxy esters from diazo compounds using visible light. organic-chemistry.org This approach avoids transition metals and offers a clean, energy-efficient route that could be adapted for the synthesis of this compound.

Water as a Solvent: The development of synthetic methods that utilize water as a solvent is a cornerstone of green chemistry. One-pot syntheses of piperidines from dihalides and primary amines in aqueous media have been shown to be effective. organic-chemistry.org Exploring similar aqueous-phase reactions for the target compound could drastically improve the environmental profile of its synthesis.

| Green Strategy | Potential Application for Synthesis | Key Advantages |

| Biocatalysis | Lipase-catalyzed multicomponent reaction. | High selectivity, mild conditions, reusability. rsc.org |

| Renewable Feedstocks | Synthesis from bio-derived ethylene glycol and furfural. nih.govnih.gov | Reduces fossil fuel dependence, lower carbon footprint. |

| Photochemistry | Visible-light induced O-H insertion. organic-chemistry.org | Catalyst-free, high atom economy, energy efficient. |

| Aqueous Synthesis | Cyclocondensation reactions in water. organic-chemistry.org | Non-toxic solvent, improved safety, simplified purification. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound, which combines a secondary amine, a hydroxyl group, and an ester, offers fertile ground for discovering novel chemical reactions. The interplay between these functional groups could be exploited to develop unprecedented transformations.

Key Research Thrusts:

Intramolecular Catalysis and Cyclization: The piperidine nitrogen can function as an internal base or nucleophile, potentially catalyzing or participating in intramolecular reactions. Research could explore cyclization reactions initiated by the nitrogen atom attacking the ester carbonyl or an activated form of the hydroxyl group, leading to novel bicyclic structures.

Umpolung Reactivity: Exploring the "umpolung" or reversed polarity of the α-carbon could lead to new bond formations. Strategies involving the conversion of the hydroxyl group to a leaving group, followed by nucleophilic attack at the α-position, could be investigated. This could be inspired by reactions like the KCN/Ti(OiPr)₄/DBU-catalyzed carboxylation of aldehydes. chemrevlett.com

Tandem Reactions: The compound is an ideal substrate for tandem or cascade reactions where multiple transformations occur in a single pot. For example, an initial N-functionalization of the piperidine ring could be followed by a reaction involving the α-hydroxy ester moiety, allowing for the rapid construction of complex molecular architectures. This is analogous to the synthesis of highly substituted piperidines through multicomponent reactions. ajchem-a.com

Asymmetric Transformations: Developing enantioselective methods for synthesizing or derivatizing this compound is a critical future direction. Chiral phosphine (B1218219) catalysts have been used for the enantioselective synthesis of piperidines from imines and allenes, a strategy that could be adapted. acs.org Similarly, copper-catalyzed asymmetric Henry reactions to form chiral β-nitro-α-hydroxy esters provide a blueprint for creating stereocenters adjacent to the ester group. acs.org

Integration of Advanced Computational Modeling for Predictive Chemical Design

In silico methods are becoming indispensable in modern chemical research for accelerating the discovery and optimization of molecules. nih.gov For this compound and its derivatives, computational modeling can guide synthetic efforts and predict biological activities.

Key Research Thrusts:

Pharmacophore Modeling and Virtual Screening: Computational models can be used to identify the key structural features necessary for biological activity. nih.gov By building a pharmacophore model based on the target compound, researchers can screen large virtual libraries to identify new derivatives with potentially enhanced potency or selectivity. nih.govtandfonline.com

ADMET Prediction: A significant cause of late-stage drug development failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov In silico tools can predict these properties for novel derivatives of this compound early in the design phase, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles. nih.govresearchgate.net

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can elucidate reaction mechanisms, transition states, and the role of catalysts. mdpi.com This understanding can guide the optimization of reaction conditions for known transformations and aid in the rational design of new catalysts for the synthesis of the target compound.

Structure-Activity Relationship (SAR) Studies: Computational analysis can help rationalize observed SAR, providing insights into how structural modifications influence biological activity. nih.govresearchgate.net This can guide the design of more potent and selective analogs.

| Computational Tool | Application | Predicted Outcome |

| Molecular Docking | Predict binding mode in a target protein. | Binding affinity, key interactions (H-bonds, etc.). nih.govtandfonline.com |

| QSAR Models | Relate chemical structure to biological activity. | pIC50, inhibitory potential. researchgate.net |

| ADMET Profiling | In silico prediction of pharmacokinetic properties. | Oral bioavailability, BBB permeability, toxicity. nih.govresearchgate.net |

| DFT Calculations | Elucidate reaction pathways and energies. | Reaction mechanisms, transition state stability. mdpi.com |

Application within Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing chemical manufacturing by offering superior control, safety, and scalability compared to traditional batch processes. sigmaaldrich.comaurigeneservices.com The synthesis of this compound is well-suited for adaptation to these modern platforms.

Key Research Thrusts:

Multi-step Continuous Synthesis: Future research will likely focus on developing a fully continuous, multi-step synthesis of the target compound. This involves telescoping individual reaction steps without isolating intermediates, significantly reducing production time and waste. mdpi.com Platforms could be designed to perform the piperidine ring formation and subsequent esterification/hydroxylation in a continuous sequence.

Improved Safety and Reaction Conditions: Flow reactors provide excellent heat transfer and mixing, allowing for the safe use of highly reactive intermediates or exothermic reactions that are difficult to control in large batch reactors. ajibio-pharma.com This could enable the exploration of new, more efficient synthetic routes that were previously considered too hazardous.

Automated Optimization and Scale-up: Automated flow platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions. vapourtec.com Furthermore, scaling up production in a flow system is often a matter of running the reactor for a longer duration ("scaling-out") or using parallel reactors, which is more straightforward than scaling up batch reactors. ajibio-pharma.com

Integration of In-line Analytics: The incorporation of Process Analytical Technology (PAT), such as in-line spectroscopy and chromatography, allows for real-time monitoring of the reaction. aurigeneservices.com This enables precise quality control, ensuring the consistent production of high-purity this compound.

| Flow Chemistry Advantage | Impact on Synthesis of this compound |

| Enhanced Heat Transfer | Allows for safe execution of highly exothermic or fast reactions. ajibio-pharma.com |

| Precise Control | Accurate control over residence time, temperature, and stoichiometry leads to higher yields and purity. aurigeneservices.com |

| Scalability | Straightforward scale-up by extending run time or parallelization. ajibio-pharma.com |

| Automation | Enables rapid optimization and high-throughput synthesis of derivatives. vapourtec.com |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or runaway reactions. ajibio-pharma.com |

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-2-(piperidin-4-yl)acetate, and what experimental conditions are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, reacting piperidin-4-ylacetic acid derivatives with methanol under acid catalysis (e.g., sulfuric acid) yields the ester. Alternatively, nucleophilic substitution of halogenated precursors with methyl acetate may be employed. Key conditions include temperature control (e.g., 60–80°C for esterification) and anhydrous environments to avoid hydrolysis . Chromatographic purification (e.g., silica gel or chiral columns) is often required to isolate stereoisomers .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C for functional groups and stereochemistry), IR (for carbonyl and hydroxyl groups), and mass spectrometry (HRMS for molecular formula). X-ray crystallography using programs like SHELXL or WinGX resolves absolute configuration, particularly for stereoisomers . Polarimetry ([α]D) is critical for chiral purity assessment .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies indicate susceptibility to hydrolysis in acidic/basic conditions due to the ester moiety. Neutral pH (6–8) and low-temperature storage (2–8°C) in anhydrous solvents (e.g., DMSO) are recommended. Accelerated degradation studies (e.g., 40°C/75% RH) combined with HPLC monitoring validate shelf-life predictions .

Advanced Research Questions

Q. How can synthetic yields be optimized for stereoisomerically pure this compound?

- Methodological Answer : Chiral auxiliaries or enzymatic resolution (e.g., lipases) improve enantiomeric excess. For example, using Chiralpak IA columns for preparative HPLC achieves >98% ee . Kinetic resolution during synthesis (e.g., asymmetric catalysis with chiral ligands) or dynamic kinetic resolution under microwave-assisted conditions enhances efficiency .

Q. What strategies resolve contradictions in stereochemical assignments reported in literature?

- Methodological Answer : Discrepancies arise from inadequate chiral separation or crystallographic refinement errors. Cross-validation via VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) complements X-ray data. Re-refinement of crystallographic models using SHELXL with updated scattering factors corrects misassignments .

Q. How does this compound interact with neurotransmitter receptors, and what experimental models validate these interactions?

- Methodological Answer : Pharmacological assays (e.g., radioligand binding studies on dopamine D2/D3 receptors) quantify affinity (Ki). Molecular docking simulations (e.g., AutoDock Vina ) predict binding modes, validated via mutagenesis (e.g., alanine scanning of receptor active sites). In vivo behavioral models (e.g., rodent locomotor activity) correlate receptor modulation with functional outcomes .

Q. What computational methods predict the metabolic pathways and toxicity of this compound?

- Methodological Answer : In silico tools like SwissADME predict Phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases). Toxicity endpoints (e.g., hepatotoxicity) are modeled using ProTox-II or DEREK Nexus . Experimental validation via hepatic microsome assays confirms metabolite formation .

Key Methodological Notes

- Stereochemical Analysis : Use SHELX -refined crystallographic data for unambiguous assignments .

- Receptor Studies : Combine SPR (Surface Plasmon Resonance) with cellular cAMP assays for functional validation .

- Stability Protocols : Include forced degradation studies (ICH Q1A guidelines) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products